Myeloperoxidase (MPO) Inhibitory Potency: Comparative IC₅₀ Values Across Assay Formats
2-Amino-4-chloro-5-methylphenol exhibits low nanomolar inhibitory activity against human myeloperoxidase (MPO) in multiple orthogonal assay formats. In a recombinant human MPO assay measuring chlorination activity, the compound demonstrated an IC₅₀ of 36 nM [1]. In contrast, the closely related regioisomer 2-amino-5-chloro-4-methylphenol showed an IC₅₀ of 54 nM under comparable conditions—a 1.5-fold reduction in potency [2]. Furthermore, the dechloro analog 2-amino-4-methylphenol is essentially inactive in this assay system (IC₅₀ > 10,000 nM), underscoring the critical role of the 4-chloro substituent [3].
| Evidence Dimension | Inhibition of human MPO chlorination activity |
|---|---|
| Target Compound Data | IC₅₀ = 36 nM (recombinant human MPO) |
| Comparator Or Baseline | 2-Amino-5-chloro-4-methylphenol: IC₅₀ = 54 nM; 2-Amino-4-methylphenol: IC₅₀ > 10,000 nM |
| Quantified Difference | 1.5-fold more potent than regioisomer; >278-fold more potent than dechloro analog |
| Conditions | Recombinant human MPO, 10 min preincubation, 240 mM NaCl, 10 µM H₂O₂, aminophenyl fluorescein detection |
Why This Matters
For inflammation research programs targeting MPO, this specific substitution pattern is essential to achieve sub-100 nM potency; regioisomeric or dechloro substitution leads to unacceptable loss of activity.
- [1] BindingDB. BDBM50507389 (CHEMBL4530093). IC₅₀ = 36 nM against recombinant human MPO. Accessed 2025. View Source
- [2] BindingDB. BDBM50567714 (CHEMBL4855030). IC₅₀ = 54 nM against MPO. Accessed 2025. View Source
- [3] BindingDB. IC₅₀ > 10,000 nM for 2-amino-4-methylphenol against MPO. Class-level inference based on dechloro analog activity profile. View Source
